molecular formula C7H12O2 B1606762 Vinyl valerate CAS No. 5873-43-8

Vinyl valerate

Cat. No.: B1606762
CAS No.: 5873-43-8
M. Wt: 128.17 g/mol
InChI Key: BLZSRIYYOIZLJL-UHFFFAOYSA-N
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Description

Vinyl valerate, also known as pentanoic acid ethenyl ester, is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used primarily as a monomer in the production of polymers and copolymers. This compound is known for its ability to undergo polymerization, making it valuable in the manufacturing of various plastic and resin products.

Scientific Research Applications

Vinyl valerate has several scientific research applications, including:

    Chemistry: this compound is used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of esterification and transesterification reactions.

    Biology: this compound is used in the preparation of biocompatible polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Research on this compound-based polymers focuses on their potential use in medical devices and implants due to their biocompatibility and biodegradability.

    Industry: this compound is used in the production of adhesives, coatings, and sealants. It is also used in the manufacture of plasticizers and other plastic additives.

Safety and Hazards

Vinyl valerate is classified as Aquatic Acute 1 and Flam. Liq. 3 according to the GHS label elements . It is very toxic to aquatic life and is a flammable liquid and vapour . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Vinyl valerate, also known as ethenyl pentanoate, is a chemical compound that doesn’t have a specific biological target in the human body. It’s primarily used in the production of polymers and isn’t typically associated with biological or pharmacological activity .

Mode of Action

As a chemical compound used in industrial applications, this compound doesn’t interact with biological targets in the way that a drug or bioactive molecule would. Instead, its primary interactions are with other chemical substances in the context of polymer production .

Biochemical Pathways

This compound doesn’t participate in any known biochemical pathways in the human body. Related compounds such as valerate (a short-chain fatty acid) have been shown to influence intestinal barrier function

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl valerate can be synthesized through the esterification of valeric acid with vinyl alcohol. This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, this compound is often produced through the transesterification of vinyl acetate with valeric acid. This method involves the use of a catalyst, such as sodium methoxide, to promote the exchange of ester groups between the reactants. The reaction is conducted at elevated temperatures to achieve high yields of this compound.

Chemical Reactions Analysis

Types of Reactions

Vinyl valerate undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form polythis compound, which is used in the production of plastics and resins.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield valeric acid and vinyl alcohol.

    Transesterification: this compound can participate in transesterification reactions with other esters to form new ester products.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization of this compound.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis of this compound.

    Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.

Major Products Formed

    Polymerization: Polythis compound

    Hydrolysis: Valeric acid and vinyl alcohol

    Transesterification: Various ester products depending on the reactants used

Comparison with Similar Compounds

Vinyl valerate is similar to other vinyl esters, such as vinyl acetate and vinyl laurate. it has unique properties that make it distinct:

    Vinyl acetate: Vinyl acetate is used primarily in the production of polyvinyl acetate and polyvinyl alcohol. It has a lower molecular weight and boiling point compared to this compound.

    Vinyl laurate: Vinyl laurate is used in the production of specialty polymers and coatings. It has a higher molecular weight and boiling point compared to this compound.

List of Similar Compounds

  • Vinyl acetate
  • Vinyl laurate
  • Vinyl propionate
  • Vinyl butyrate

This compound’s unique combination of properties, such as its intermediate molecular weight and boiling point, make it suitable for specific applications in polymer and resin production.

Properties

IUPAC Name

ethenyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZSRIYYOIZLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974258
Record name Ethenyl pentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5873-43-8
Record name Vinyl valerate
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URL https://commonchemistry.cas.org/detail?cas_rn=5873-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl valerate
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Record name 5873-43-8
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Record name Ethenyl pentanoate
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Record name Vinyl valerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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